molecular formula C10H15BrClNO B1379775 [3-(2-Bromophenoxy)propyl]methylamine hydrochloride CAS No. 1609402-76-7

[3-(2-Bromophenoxy)propyl]methylamine hydrochloride

Cat. No. B1379775
M. Wt: 280.59 g/mol
InChI Key: FPFOVKZXPSBDSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride can be represented by the linear formula: C10 H14 Br N O . Cl H . The InChI code for this compound is 1S/C10H14BrNO.ClH/c1-12-7-4-8-13-10-6-3-2-5-9 (10)11;/h2-3,5-6,12H,4,7-8H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.59 . It is a solid at room temperature .

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) focuses on their neurochemical effects and neurotoxicity, providing insights into how similar compounds might interact with the brain's serotonin system and potentially offer models for studying psychiatric and neurodegenerative disorders (McKenna & Peroutka, 1990).

Environmental Science

Studies on the occurrence, fate, and behavior of parabens in aquatic environments review how these compounds, due to their phenolic structures, interact with the environment, suggesting a framework for investigating the environmental impact of phenolic compounds, including [3-(2-Bromophenoxy)propyl]methylamine hydrochloride (Haman et al., 2015).

Pharmacology

The exploration of the clinical uses of psychostimulants provides a basis for understanding how compounds with stimulant properties might be applied in treating psychiatric disorders. This could offer a comparative perspective for assessing [3-(2-Bromophenoxy)propyl]methylamine hydrochloride's potential applications in similar therapeutic contexts (Chiarello & Cole, 1987).

Molecular Mechanisms and Therapeutic Potential

Research into the pharmacological properties of compounds like Chlorogenic Acid and Thymol highlights their multiple therapeutic actions, including antioxidant, anti-inflammatory, and anti-obesity properties. These studies provide models for investigating the molecular mechanisms and potential therapeutic applications of [3-(2-Bromophenoxy)propyl]methylamine hydrochloride in various diseases (Naveed et al., 2018; Meeran et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-(2-bromophenoxy)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-12-7-4-8-13-10-6-3-2-5-9(10)11;/h2-3,5-6,12H,4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFOVKZXPSBDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Bromophenoxy)propyl]methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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